1-Nitro-1H-indene-3-carboxylic acid
Description
1-Nitro-1H-indene-3-carboxylic acid is a nitro-substituted derivative of the indene carboxylic acid family. Its structure comprises a bicyclic indene core with a nitro group (-NO₂) at position 1 and a carboxylic acid (-COOH) moiety at position 2. Nitro groups are electron-withdrawing, which may enhance the acidity of the carboxylic acid and influence solubility or reactivity in synthetic applications.
Properties
CAS No. |
409110-79-8 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-nitro-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,12,13) |
InChI Key |
ZUXSWLXHIZZWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-1H-indene-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1H-indene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the indene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 1-Amino-1H-indene-3-carboxylic acid.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Esterification: 1-Nitro-1H-indene-3-carboxylate esters.
Scientific Research Applications
1-Nitro-1H-indene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indene derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-1H-indene-3-carboxylic acid and its derivatives depends on the specific chemical reactions they undergo. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the indene ring. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key parameters of 1-nitro-1H-indene-3-carboxylic acid with structurally related compounds:
Key Observations:
- Acidity : The nitro group in this compound likely increases acidity compared to the parent 1H-indene-3-carboxylic acid due to its electron-withdrawing nature. However, it is less acidic than the sulfonic acid derivative (AR-N9741), where the -SO₃H group dominates .
- Solubility : The nitro and carboxylic acid groups create a balance between hydrophilicity and lipophilicity. In contrast, the sulfonic acid derivative exhibits superior water solubility .
- Reactivity : Nitro groups facilitate electrophilic substitution reactions, making this compound a candidate for further functionalization (e.g., reduction to amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
